Tribenzyl(diiodo)-lambda~5~-stibane
Description
Tribenzyl(diiodo)-λ⁵-stibane is a hypervalent antimony(V) compound featuring three benzyl groups and two iodine atoms bonded to a central antimony atom. The λ⁵ designation signifies its hypervalent pentacoordinate geometry, a rare but significant configuration in organoantimony chemistry. This compound is of particular interest due to its unique electronic structure, which combines the electron-withdrawing effects of iodine with the steric bulk and electron-donating properties of benzyl substituents. Such characteristics make it a candidate for specialized applications in catalysis and materials science, though its reactivity and stability must be carefully contextualized against analogous compounds .
Properties
CAS No. |
138123-21-4 |
|---|---|
Molecular Formula |
C21H21I2Sb |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
tribenzyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
AHDZVFYVYJOIOG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Antimony(V) Compounds
Structural and Electronic Comparisons
- Triphenyl(diiodo)-λ⁵-stibane: Unlike tribenzyl derivatives, triphenyl analogs exhibit reduced steric protection, leading to lower thermal stability. The phenyl groups’ planar geometry also diminishes solubility in nonpolar solvents compared to the flexible benzyl substituents in Tribenzyl(diiodo)-λ⁵-stibane .
- Tribenzyl(dichloro)-λ⁵-stibane : Replacing iodine with chlorine reduces leaving-group ability (Cl⁻ vs. I⁻), which critically impacts substitution reactivity. For example, dichloro derivatives show negligible nucleophilic displacement in cross-coupling reactions, whereas the diiodo variant participates more readily due to iodine’s superior nucleofugality .
Stability and Decomposition Pathways
Tribenzyl(diiodo)-λ⁵-stibane demonstrates superior thermal stability compared to simpler antimony hydrides like stibane (SbH₃), which decomposes above 45°C . The benzyl groups stabilize the antimony center sterically and electronically, mitigating decomposition pathways observed in diiodo-substituted coumarins, where iodine liberation occurs under mild conditions (e.g., crystallization from hot acetic acid) .
Comparison with Diiodo Derivatives of Other Group 15 Elements
Bismuth and Arsenic Analogs
- Tribenzyl(diiodo)-λ⁵-bismuthane : Bismuth’s larger atomic radius weakens Bi–I bonds compared to Sb–I, leading to lower thermal stability. However, bismuth derivatives are less toxic, making them preferable in pharmaceutical contexts despite reduced reactivity .
- Diiodoarsoranes : Arsenic’s higher electronegativity enhances electrophilicity at the central atom, but arsenic compounds are often avoided due to toxicity concerns. Tribenzyl(diiodo)-λ⁵-stibane offers a safer alternative with comparable reactivity .
Phosphorus and Nitrogen Derivatives
- Hypervalent λ⁵-phosphoranes : Phosphorus analogs lack the heavy-atom effects of antimony, resulting in weaker Lewis acidity. This limits their utility in reactions requiring strong electrophilic activation, such as Friedel-Crafts alkylation .
Solubility and Steric Effects
The benzyl groups in Tribenzyl(diiodo)-λ⁵-stibane enhance solubility in organic solvents (e.g., dichloromethane, toluene) compared to alkyl-substituted stibanes. This property is critical for homogeneous catalysis, where poor solubility can impede reaction efficiency .
Reactivity with Carbonyl Compounds
Unlike tribenzyltin derivatives, which fail to react with carbonyls due to an inability to form six-membered transition states, Tribenzyl(diiodo)-λ⁵-stibane participates in carbonyl additions. This reactivity is attributed to antimony’s larger atomic size, which accommodates transition-state geometry more effectively than tin .
Data Tables Summarizing Key Properties
Table 1: Thermal Stability and Reactivity
Table 2: Leaving Group Efficiency in Substitution Reactions
| Compound | Leaving Group | Relative Reaction Rate (vs. Cl⁻) |
|---|---|---|
| Tribenzyl(diiodo)-λ⁵-stibane | I⁻ | 10× |
| Tribenzyl(dichloro)-λ⁵-stibane | Cl⁻ | 1× |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
